![molecular formula C20H27N3O2 B2657796 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1311718-50-9](/img/structure/B2657796.png)
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an oxolan-2-yl moiety, and a cyanocyclopentyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with oxirane to form the oxolan-2-ylmethylamine intermediate. This intermediate is then reacted with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and oxolan-2-yl moieties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide can be compared with similar compounds such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Oxazoles: These compounds are versatile in synthesis and have significant medicinal chemistry applications.
N-acylated 2-amino-5-benzyl-1,3-thiazoles: These compounds have shown potential in anticancer activity and are synthesized using similar methods.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 251.32 g/mol
- Structural Characteristics : The compound features a benzyl group, an oxolane ring, and a cyanocyclopentyl moiety, which contribute to its unique biological profile.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its effects on various cellular pathways and potential therapeutic applications. Key areas of interest include:
1. Antidiabetic Effects
Recent studies have indicated that compounds with structural similarities to this compound exhibit protective effects on pancreatic β-cells under stress conditions. These findings suggest that the compound may enhance β-cell survival and function, potentially offering a new approach to diabetes treatment .
2. Neuroprotective Properties
Research has also highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases. The ability to modulate pathways associated with oxidative stress and inflammation positions this compound as a candidate for further investigation in neuroprotection .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Apoptotic Pathways : By modulating apoptotic signaling, the compound may protect cells from programmed cell death.
- Regulation of Insulin Signaling : It may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, reducing oxidative damage in cells.
Case Studies and Research Findings
Properties
IUPAC Name |
2-[benzyl(oxolan-2-ylmethyl)amino]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-16-20(10-4-5-11-20)22-19(24)15-23(14-18-9-6-12-25-18)13-17-7-2-1-3-8-17/h1-3,7-8,18H,4-6,9-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKIDENIZHPELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN(CC2CCCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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